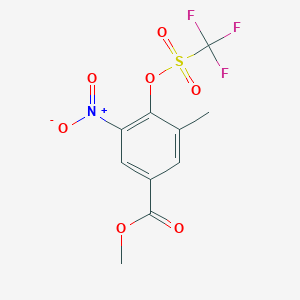

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Description

Properties

Molecular Formula |

C10H8F3NO7S |

|---|---|

Molecular Weight |

343.24 g/mol |

IUPAC Name |

methyl 3-methyl-5-nitro-4-(trifluoromethylsulfonyloxy)benzoate |

InChI |

InChI=1S/C10H8F3NO7S/c1-5-3-6(9(15)20-2)4-7(14(16)17)8(5)21-22(18,19)10(11,12)13/h3-4H,1-2H3 |

InChI Key |

JKWYPENACQHYQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-methylbenzoate followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with specific molecular targets. The nitro group and trifluoromethylsulfonyl group play crucial roles in its reactivity and binding affinity. These groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Compound | Catalyst | Solvent | Molecular Weight (Da) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2,5-bis[[(CF₃SO₂)O]benzoate | Ni⁰ | DMF | ~6,300 | N/A | |

| tert-Butyl 3-((CF₃SO₂)O)pyrrole carboxylate | Pd(dppf)Cl₂ | Dioxane | N/A | 74 |

Table 2: Substituent Effects on Reactivity

Biological Activity

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate, a compound characterized by a complex structure that includes a methyl group, nitro group, and trifluoromethylsulfonyl moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in agriculture and pharmaceuticals, and summarizes relevant research findings.

- Molecular Formula : C₁₀H₈F₃NO₇S

- Molecular Weight : 343.24 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its functional groups. The presence of the nitro group is associated with various herbicidal properties, while the trifluoromethyl group often enhances pharmacological profiles.

Potential Applications

- Agricultural Uses :

- Research suggests that compounds with similar structures exhibit herbicidal properties, indicating potential use in crop protection.

- Pharmaceutical Applications :

Preliminary studies indicate that this compound may interact with specific enzymes or receptors in biological systems. These interactions could lead to inhibitory effects on plant growth or microbial activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 3-methyl-5-nitrobenzoate | Contains nitro and methyl groups | Potential herbicidal activity |

| Methyl 3-methyl-5-(trifluoromethyl)benzoate | Trifluoromethyl group present | Enhanced lipophilicity and biological activity |

| Methyl 3,5-bis(trifluoromethyl)benzoate | Two trifluoromethyl groups | Increased potency in herbicidal applications |

| Methyl 4-(trifluoromethyl)sulfonylbenzoate | Sulfonyl group present | Different positioning affects activity |

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

- Herbicidal Activity : Studies have shown that compounds with similar nitro and sulfonyl structures exhibit significant herbicidal effects against various plant species. For instance, a related sulfonyl compound demonstrated selective toxicity towards certain weeds while sparing crops.

- Antimicrobial Properties : In vitro tests indicate that compounds containing nitro groups can exhibit antimicrobial activity against pathogens such as Escherichia coli. The specific mechanisms through which these compounds exert their effects are still under investigation .

- Pharmacological Studies : The introduction of trifluoromethyl groups into drug candidates has been linked to improved potency and selectivity in targeting specific enzymes involved in disease processes. This suggests that this compound could serve as a lead compound for developing new therapeutic agents .

Q & A

How can the reactivity of the trifluoromethylsulfonyloxy group in this compound be leveraged for nucleophilic substitution reactions?

The trifluoromethylsulfonyloxy (triflyl) group is a strong electron-withdrawing substituent, making the adjacent aromatic carbon highly electrophilic. This facilitates nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example:

- Methodology : Use palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids to replace the triflyl group. Optimize conditions (e.g., solvent: DMF, base: K₂CO₃, catalyst: Pd(PPh₃)₄) to retain the nitro and methyl groups .

- Contradictions : Competing reactions (e.g., reduction of the nitro group) may occur under reductive coupling conditions. Use inert atmospheres and low temperatures to suppress side pathways .

What spectroscopic techniques are most effective for characterizing the nitro and triflyl substituents in this compound?

- Nitro Group :

- IR Spectroscopy : Strong asymmetric and symmetric stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.

- ¹H NMR : Deshielding effects from the nitro group shift adjacent protons downfield (δ 8.5–9.0 ppm).

- Triflyl Group :

- ¹⁹F NMR : Distinct signals for CF₃ at δ -75 to -80 ppm.

- X-ray Crystallography : Resolves sulfonyl-oxygen geometry and confirms regiochemistry .

How does the electron-withdrawing nature of the triflyl group influence the compound’s stability under acidic or basic conditions?

The triflyl group destabilizes the aromatic ring via inductive effects, increasing susceptibility to hydrolysis.

- Experimental Design :

- Acidic Hydrolysis (HCl/EtOH) : Monitor degradation via HPLC; nitro groups may reduce to amines under prolonged exposure .

- Basic Hydrolysis (NaOH/MeOH) : Ester cleavage occurs at the methyl benzoate group, forming carboxylic acid derivatives. Triflyl groups remain intact but can hydrolyze to sulfonic acids at high temperatures (>80°C) .

What strategies mitigate competing side reactions during functionalization of the aromatic ring?

- Protecting Groups : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by Boc protection) before modifying the triflyl or methyl groups .

- Directed Ortho-Metalation : Use the triflyl group as a directing group for regioselective lithiation and subsequent electrophilic quenching .

How can computational chemistry predict the compound’s reactivity in catalytic systems?

- DFT Calculations : Model transition states for NAS or cross-coupling reactions. Key parameters:

- Contradictions : Experimental activation energies may differ from computed values due to solvent effects or catalyst decomposition .

What are the challenges in synthesizing this compound from its precursor, 3-methyl-5-nitro-4-hydroxybenzoic acid?

- Stepwise Synthesis :

- Esterification : React with methanol and H₂SO₄ to form the methyl ester.

- Triflylation : Treat with trifluoromethanesulfonic anhydride (Tf₂O) in pyridine to install the triflyl group.

- Key Issue : Triflylation competes with ester hydrolysis under acidic conditions. Use anhydrous solvents and low temperatures (0–5°C) to favor sulfonation .

How does the methyl group at position 3 affect steric hindrance in substitution reactions?

- Steric Effects : The 3-methyl group restricts access to the para position (relative to the nitro group), favoring meta-substitution in NAS.

- Case Study : Reaction with morpholine in DMSO at 100°C yields a meta-substituted product (confirmed by NOESY NMR) .

What analytical methods resolve contradictions in reported reaction yields for derivatives of this compound?

- High-Throughput Screening : Test reaction variables (catalyst loading, solvent polarity) in parallel to identify optimal conditions.

- Isotopic Labeling : Use ¹³C-labeled methyl groups to trace byproduct formation via LC-MS .

How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Applications :

- Methodology : Screen derivatives using in vitro enzyme assays (e.g., IC₅₀ determinations) .

What are the environmental and handling precautions for this compound?

- Toxicity : Limited data, but triflyl-containing analogs are irritants. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Hydrolyze triflyl groups to sulfonic acids before neutralization with Ca(OH)₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.